PNMT Inhibition: Potency Comparison
2-Amino-N-ethylpyrimidine-5-sulfonamide was tested for in vitro inhibition of bovine phenylethanolamine N-methyltransferase (PNMT) and exhibited a Ki of 1.11 × 10⁶ nM (1,110 μM), indicating extremely weak target engagement [1]. In contrast, tetrahydroisoquinoline sulfonamide 16, a structurally distinct but mechanistically related PNMT inhibitor, displayed a Ki of 130 nM (0.13 μM) against human PNMT under comparable in vitro conditions [2]. This >8,500-fold difference provides a quantitative baseline for selecting this compound as a negative control or inactive comparator in PNMT-related studies.
| Evidence Dimension | In vitro PNMT inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 1.11 × 10⁶ nM (1,110 μM) |
| Comparator Or Baseline | Tetrahydroisoquinoline sulfonamide 16: hPNMT Ki = 130 nM (0.13 μM) |
| Quantified Difference | >8,500-fold weaker inhibition |
| Conditions | Bovine PNMT radiochemical assay for target compound; human PNMT recombinant assay for comparator 16 |
Why This Matters
This data characterizes the target compound as virtually inactive against PNMT, supporting its use as an inactive control chemotype when comparing with potent PNMT-inhibiting sulfonamides.
- [1] BindingDB. Entry BDBM50367284 (CHEMBL291584). Ki: 1.11E+6 nM against bovine PNMT. Accessed 2026. View Source
- [2] Grunewald, G. L.; Romero, D. L.; Criscione, K. R. Comparison of the Binding of 3-Fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines with Their Isosteric Sulfonamides to the Active Site of PNMT. J. Med. Chem. 2005, 48(1), 134-140. View Source
